molecular formula C7H9IN2O B3052125 2-Carbamoyl-1-methylpyridinium iodide CAS No. 3861-69-6

2-Carbamoyl-1-methylpyridinium iodide

Cat. No.: B3052125
CAS No.: 3861-69-6
M. Wt: 264.06 g/mol
InChI Key: LDTGIGXFXUHJNM-UHFFFAOYSA-N
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Description

2-Carbamoyl-1-methylpyridinium iodide is an organic compound with the molecular formula C7H9IN2O. It is a derivative of pyridine, featuring a carbamoyl group and a methyl group attached to the nitrogen atom of the pyridine ring, along with an iodide counterion. This compound is known for its utility in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoyl-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent such as acetone. The reaction mixture is stirred at room temperature for several hours, followed by the evaporation of the solvent to yield the desired product as a solid precipitate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and solvent recovery is common in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Condensation: Typically involves carboxylic acids and alcohols or amines under mild conditions.

    Dehydration: Often performed under anhydrous conditions with the compound acting as the dehydrating agent.

Major Products:

    Esters and Amides: Formed from the reaction with carboxylic acids.

    Nitriles: Produced from aldoximes.

    Alkyl Thiocyanates: Resulting from the reaction with alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-carbamoyl-1-methylpyridinium iodide involves the activation of hydroxyl groups in carboxylic acids and alcohols. This activation facilitates the formation of esters, amides, and other derivatives. The compound acts as a condensing agent, promoting the removal of water molecules during the reaction . The molecular targets include hydroxyl groups, and the pathways involved are primarily dehydration and condensation reactions.

Comparison with Similar Compounds

Uniqueness: 2-Carbamoyl-1-methylpyridinium iodide is unique due to its specific structure, which provides distinct reactivity and selectivity in various chemical reactions. Its ability to act as both a dehydrating and condensing agent makes it versatile for multiple applications in organic synthesis and biomedical research.

Properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGIGXFXUHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-69-6
Record name Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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